molecular formula C19H26N2O4S B6915541 N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B6915541
M. Wt: 378.5 g/mol
InChI Key: WWZZYQSPBJDHPB-UHFFFAOYSA-N
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Description

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring substituted with a methoxy group and a sulfonamide group, linked to a morpholine derivative. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other research areas.

Properties

IUPAC Name

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-19(2)14-25-13-12-21(19)11-10-20-26(22,23)18-9-8-17(24-3)15-6-4-5-7-16(15)18/h4-9,20H,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZZYQSPBJDHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of 4-methoxynaphthalene-1-sulfonyl chloride, which is then reacted with 2-(3,3-dimethylmorpholin-4-yl)ethylamine under controlled conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid.

    Reduction: Formation of N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-methoxynaphthylamine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can interact with active sites, while the morpholine moiety may enhance solubility and bioavailability. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • 4-Methoxyphenethylamine
  • 3-Methoxyphenylboronic acid

Uniqueness

N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide stands out due to its combination of a naphthalene core with a morpholine and sulfonamide group This unique structure provides distinct chemical properties and potential biological activities not found in similar compounds

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